molecular formula C13H15F3OS B7999986 4'-(n-Pentylthio)-2,2,2-trifluoroacetophenone

4'-(n-Pentylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7999986
M. Wt: 276.32 g/mol
InChI Key: GNESYHGAZTWBLB-UHFFFAOYSA-N
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Description

4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone: is an organosulfur compound characterized by the presence of a trifluoromethyl group and a pentylthio substituent on the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2,2-trifluoroacetophenone and n-pentylthiol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride (NaH) is used to deprotonate the n-pentylthiol, forming a thiolate anion.

    Nucleophilic Substitution: The thiolate anion then undergoes nucleophilic substitution with 2,2,2-trifluoroacetophenone, resulting in the formation of 4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pentylthio group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4’-(n-Butylthio)-2,2,2-trifluoroacetophenone
  • 4’-(n-Hexylthio)-2,2,2-trifluoroacetophenone
  • 4’-(n-Pentylthio)-2,2,2-difluoroacetophenone

Uniqueness

4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and pentylthio groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pentylthio group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-pentylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3OS/c1-2-3-4-9-18-11-7-5-10(6-8-11)12(17)13(14,15)16/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNESYHGAZTWBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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